molecular formula C8H7NO2S2 B14209950 3-Methyl-4-nitrobenzene-1-carbodithioic acid CAS No. 780732-86-7

3-Methyl-4-nitrobenzene-1-carbodithioic acid

Cat. No.: B14209950
CAS No.: 780732-86-7
M. Wt: 213.3 g/mol
InChI Key: XALAEHXPAHNZSS-UHFFFAOYSA-N
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Description

3-Methyl-4-nitrobenzene-1-carbodithioic acid is an organic compound with the molecular formula C8H7NO4S2 It is a derivative of benzoic acid, where the benzene ring is substituted with a methyl group, a nitro group, and a carbodithioic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-nitrobenzene-1-carbodithioic acid typically involves the nitration of 3-methylbenzoic acid followed by the introduction of the carbodithioic acid group. One common method involves the selective oxidation of 2,4-dimethyl nitrobenzene to produce 3-methyl-4-nitrobenzoic acid. This process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same oxidation and acidification steps, with adjustments made to reaction times, temperatures, and catalyst concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-nitrobenzene-1-carbodithioic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbodithioic acid group can be reduced to a thiol group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.

Major Products Formed

    Reduction of Nitro Group: Produces 3-methyl-4-aminobenzene-1-carbodithioic acid.

    Substitution of Nitro Group: Produces various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-4-nitrobenzene-1-carbodithioic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitrobenzene-1-carbodithioic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carbodithioic acid group can form strong bonds with metal ions, making it useful in coordination chemistry. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-nitrobenzoic acid: Similar structure but lacks the carbodithioic acid group.

    4-Nitro-m-toluic acid: Similar structure but lacks the methyl group.

    3-Methyl-4-aminobenzene-1-carbodithioic acid: Similar structure but with an amino group instead of a nitro group.

Uniqueness

3-Methyl-4-nitrobenzene-1-carbodithioic acid is unique due to the presence of both a nitro group and a carbodithioic acid group on the benzene ring

Properties

CAS No.

780732-86-7

Molecular Formula

C8H7NO2S2

Molecular Weight

213.3 g/mol

IUPAC Name

3-methyl-4-nitrobenzenecarbodithioic acid

InChI

InChI=1S/C8H7NO2S2/c1-5-4-6(8(12)13)2-3-7(5)9(10)11/h2-4H,1H3,(H,12,13)

InChI Key

XALAEHXPAHNZSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=S)S)[N+](=O)[O-]

Origin of Product

United States

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